molecular formula C34H50N4O4 B3340118 2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol CAS No. 252735-70-9

2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol

Cat. No.: B3340118
CAS No.: 252735-70-9
M. Wt: 578.8 g/mol
InChI Key: MAEYPXSULABSLQ-UHFFFAOYSA-N
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Description

2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol is a complex organic compound with the molecular formula C34H50N4O4. It is known for its unique structure, which includes two phenolic rings connected by an ethylene bridge, each substituted with tert-butyl groups and morpholinylmethyl groups. This compound is often used as a ligand in coordination chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol typically involves the condensation of 4-tert-butyl-2,6-bis(morpholinylmethyl)phenol with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol involves its ability to chelate metal ions through its phenolic and imine groups. This chelation can inhibit metal-catalyzed oxidative processes, thereby exhibiting antioxidant properties. Additionally, the compound can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol is unique due to its specific substitution pattern and the presence of morpholinylmethyl groups, which enhance its solubility and reactivity compared to similar compounds. Its ability to form stable metal complexes and its potential antioxidant properties make it a valuable compound in various fields of research .

Properties

IUPAC Name

4-tert-butyl-2-[2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]ethyliminomethyl]-6-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N4O4/c1-33(2,3)29-17-25(31(39)27(19-29)23-37-9-13-41-14-10-37)21-35-7-8-36-22-26-18-30(34(4,5)6)20-28(32(26)40)24-38-11-15-42-16-12-38/h17-22,39-40H,7-16,23-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYPXSULABSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=NCCN=CC2=CC(=CC(=C2O)CN3CCOCC3)C(C)(C)C)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422481
Record name 2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252735-70-9
Record name 2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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